molecular formula C21H21ClN4O2S B11054428 5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole

5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B11054428
M. Wt: 428.9 g/mol
InChI Key: HNBKYTZGNAILRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and is further modified with a cyclohexyl group, a chloro substituent, and a sulfanyl-linked oxadiazole-furan moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Cyclohexyl Group: Cyclohexylation can be performed using cyclohexyl halides in the presence of a base.

    Synthesis of the Oxadiazole-Furan Moiety: This involves the reaction of a furan derivative with hydrazine to form the oxadiazole ring, followed by methylation.

    Linking the Moieties: The final step involves the formation of the sulfanyl linkage between the benzimidazole and the oxadiazole-furan moiety, typically using thiolating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, leading to amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole core, especially at positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, particularly due to its additional functional groups that may enhance its efficacy.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The presence of multiple pharmacophores suggests it could interact with various biological targets, making it a candidate for developing new therapeutics.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modifications.

Mechanism of Action

The mechanism of action of 5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to DNA or proteins, disrupting their function. The oxadiazole-furan moiety may enhance binding affinity or specificity, while the chloro and cyclohexyl groups could influence the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Oxadiazole Derivatives: Compounds such as furazolidone, known for their antimicrobial properties.

    Cyclohexyl Derivatives: Compounds like cyclohexylamine, used in various industrial applications.

Uniqueness

What sets 5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole apart is its combination of multiple pharmacophores in a single molecule. This unique structure allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

2-[(5-chloro-1-cyclohexylbenzimidazol-2-yl)sulfanylmethyl]-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C21H21ClN4O2S/c1-13-7-10-18(27-13)20-25-24-19(28-20)12-29-21-23-16-11-14(22)8-9-17(16)26(21)15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3

InChI Key

HNBKYTZGNAILRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN=C(O2)CSC3=NC4=C(N3C5CCCCC5)C=CC(=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.